molecular formula C13H11N3O3 B3036722 3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 400076-13-3

3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B3036722
CAS No.: 400076-13-3
M. Wt: 257.24 g/mol
InChI Key: YPLIXYBXIINSPF-UHFFFAOYSA-N
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Description

3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide can be achieved through several methods. One common approach involves the reaction of p-anisidine (4-methoxyaniline) with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding 2-cyano-N-(4-methoxyphenyl)acetamide . This intermediate can then undergo further cyclization and functionalization to form the desired isoxazole derivative.

Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can be advantageous in industrial settings due to reduced reaction times and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the cyano group can produce an amine derivative .

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group and isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its combination of a cyano group, methoxyphenyl group, and methyl group makes it a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

3-cyano-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-12(11(7-14)16-19-8)13(17)15-9-3-5-10(18-2)6-4-9/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLIXYBXIINSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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